5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride
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Overview
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities. The presence of both nitrogen-containing rings in its structure allows for a variety of chemical modifications and interactions, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds interact with various biological targets, leading to their therapeutic effects.
Mode of Action
For instance, some pyrazole derivatives have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei, causing significant antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole derivatives have been shown to interfere with the life cycle of parasites such as leishmania and plasmodium, affecting their growth and survival .
Result of Action
Some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on these parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-dicarbonyl compounds to form the pyrazole ring . This intermediate can then undergo further reactions to introduce the pyridine ring, often through cyclization reactions involving suitable electrophiles and nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic or photophysical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
What sets 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride apart is its unique combination of pyrazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for a broader range of chemical modifications and interactions, making it a valuable scaffold in various fields of research .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;/h1-5H,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLLFUUYBASNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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